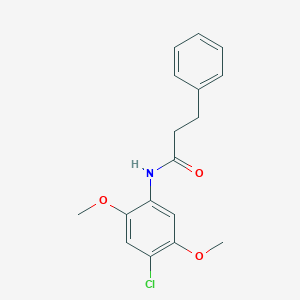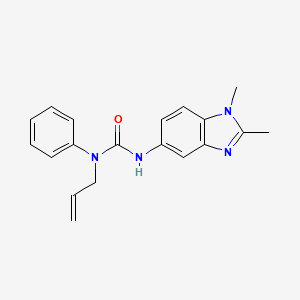
2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide, also known as Cpd25, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole-based compounds and has been shown to have promising anticancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide is not fully understood, but several studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and survival. 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival. Additionally, 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer cell growth.
Biochemical and Physiological Effects:
2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells. Additionally, 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide has been shown to inhibit cell proliferation, which is a hallmark of cancer cells. 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide has also been shown to reduce inflammation, which is a critical factor in the development and progression of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide has several advantages and limitations for lab experiments. One of the advantages of 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide is that it is a small molecule, making it easy to synthesize and modify. Additionally, 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide has been shown to have good stability and solubility, making it suitable for in vitro and in vivo studies. However, one of the limitations of 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide is that it has low bioavailability, which may limit its therapeutic potential.
Direcciones Futuras
Several future directions for the research on 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide can be identified. One of the future directions is to study the pharmacokinetics and pharmacodynamics of 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide to optimize its therapeutic potential. Additionally, further studies are needed to investigate the mechanism of action of 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide and identify its molecular targets. Furthermore, the potential of 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide as a combination therapy with other anticancer drugs needs to be explored. Finally, the development of novel analogs of 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide with improved pharmacological properties may lead to the discovery of more potent anticancer and anti-inflammatory agents.
Conclusion:
In conclusion, 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide is a small molecule with promising anticancer and anti-inflammatory properties. The synthesis method of 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide is straightforward, and the compound has been extensively studied for its potential therapeutic applications. 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide has been shown to inhibit cancer cell growth and sensitize cancer cells to chemotherapy drugs. Additionally, 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide has been shown to have several biochemical and physiological effects. Although 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide has several advantages and limitations for lab experiments, several future directions for research on 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide can be identified. The development of 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide and its analogs may lead to the discovery of more potent anticancer and anti-inflammatory agents.
Métodos De Síntesis
2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide can be synthesized using a straightforward method that involves the condensation of 3-cyano-1H-indole with diethylacetamide in the presence of a suitable catalyst. This method has been optimized to yield a high purity product with good yields. The synthesis of 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide has been described in several research articles, and the compound has been synthesized in different laboratories worldwide.
Aplicaciones Científicas De Investigación
2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide has been extensively studied for its potential therapeutic applications. Several research studies have shown that 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide has promising anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including colon, breast, and lung cancer cells. Additionally, 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide has been shown to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy.
Propiedades
IUPAC Name |
2-(3-cyanoindol-1-yl)-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-3-17(4-2)15(19)11-18-10-12(9-16)13-7-5-6-8-14(13)18/h5-8,10H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKGAFRPEKZNFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenyl)-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5698171.png)
![1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-1,2,4-triazole](/img/structure/B5698180.png)
![N-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5698186.png)

![3-allyl-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5698205.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5698213.png)


![3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5698246.png)


![N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5698275.png)